REACTION_CXSMILES
|
N1S[N:4]=[C:3]2[CH:6]=[C:7]([CH2:10][C:11]#N)[CH:8]=[CH:9][C:2]=12.[H-].[Al+3].[Li+].[H-].[H-].[H-].[H-].[OH-:20].[Na+].S([O-])([O-])(=O)=[O:23].[Mg+2].[O:28]1[CH2:32]CCC1>O>[OH:20][CH2:11][CH2:10][C:7]1[CH:8]=[CH:9][C:2]2[O:23][C:32](=[O:28])[NH:4][C:3]=2[CH:6]=1 |f:1.2.3.4.5.6,8.9,10.11|
|
Name
|
|
Quantity
|
0.95 g
|
Type
|
reactant
|
Smiles
|
N1=C2C(=NS1)C=C(C=C2)CC#N
|
Name
|
|
Quantity
|
0.206 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0.2 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0.6 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.2 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[Mg+2]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was then stirred 1.5 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled again
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated to dryness
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
OCCC=1C=CC2=C(NC(O2)=O)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.5 g | |
YIELD: PERCENTYIELD | 65% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |